molecular formula C5H6Cl2O3 B14703193 2,2-Dichloroethenyl ethyl carbonate CAS No. 21985-72-8

2,2-Dichloroethenyl ethyl carbonate

Cat. No.: B14703193
CAS No.: 21985-72-8
M. Wt: 185.00 g/mol
InChI Key: OLALRNHQLXSKFF-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl ethyl carbonate is a chemical compound with the molecular formula C5H8Cl2O3 It is characterized by the presence of two chlorine atoms and an ethyl carbonate group attached to an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2,2-dichloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Catalysts such as zirconium oxide may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloroethenyl ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and other esters.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl ethyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl carbonate: Similar in structure but lacks the chlorine atoms.

    Ethyl methyl carbonate: Contains a methyl group instead of the dichloroethenyl group.

    Dimethyl carbonate: Another related compound with two methyl groups instead of ethyl and dichloroethenyl groups.

Uniqueness

2,2-Dichloroethenyl ethyl carbonate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such reactivity is desired.

Properties

CAS No.

21985-72-8

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

2,2-dichloroethenyl ethyl carbonate

InChI

InChI=1S/C5H6Cl2O3/c1-2-9-5(8)10-3-4(6)7/h3H,2H2,1H3

InChI Key

OLALRNHQLXSKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC=C(Cl)Cl

Origin of Product

United States

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